TRIS maleate

Description

Properties

IUPAC Name |

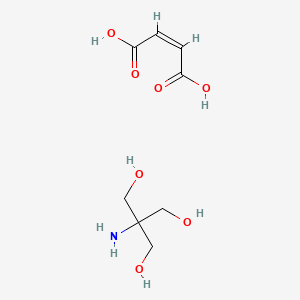

2-amino-2-(hydroxymethyl)propane-1,3-diol;(Z)-but-2-enedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H11NO3.C4H4O4/c2*5-4(1-6,2-7)3-8;5-3(6)1-2-4(7)8/h2*6-8H,1-3,5H2;1-2H,(H,5,6)(H,7,8)/b;;2-1- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POSZUTFLHGNLHX-KSBRXOFISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)(CO)N)O.C(C(CO)(CO)N)O.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(CO)(CO)N)O.C(C(CO)(CO)N)O.C(=C\C(=O)O)\C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72200-76-1 | |

| Record name | (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium hydrogen maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072200761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Core Topic: The Effective pH Range and Properties of TRIS Maleate Buffer

An In-depth Technical Guide to TRIS Maleate Buffer

This guide provides a comprehensive overview of this compound buffer, including its effective pH range, preparation, and key characteristics. The information is intended for researchers, scientists, and drug development professionals who utilize buffers in their experimental workflows.

Introduction to this compound Buffer

This compound buffer is a versatile buffer system prepared from Tris(hydroxymethyl)aminomethane (TRIS) and maleic acid. The combination of TRIS, a primary amine with a pKa of approximately 8.1 at 25°C, and maleic acid, a dicarboxylic acid with two pKa values, results in a buffer with an exceptionally broad effective pH range.[1][2][3][4] This wide range makes it suitable for a variety of applications in biochemistry, molecular biology, and cell culture where stable pH conditions are critical.

Physicochemical Properties and Effective pH Range

The buffering capacity of this compound is derived from the pKa values of its constituent components. Maleic acid is a diprotic acid, meaning it can donate two protons, and has two distinct pKa values. The second pKa is most relevant for the typical biological pH range. TRIS is a weak base that is commonly used to create buffers in the physiological pH range.

The broad effective pH range of this compound buffer generally spans from pH 5.2 to 8.6. This allows it to be used in experimental conditions that are slightly acidic to moderately alkaline.

| Component | Formula | Molecular Weight ( g/mol ) | pKa (at 25°C) | Effective pH Range |

| TRIS | (HOCH₂)₃CNH₂ | 121.14 | ~8.1 | 7.0 - 9.2[4][5] |

| Maleic Acid | C₄H₄O₄ | 116.07 | pKa₁ = 1.91, pKa₂ = 6.33[1] | pKa₂ ± 1 |

| This compound Buffer | - | - | - | 5.2 - 8.6 |

A critical consideration when using TRIS-containing buffers is the significant effect of temperature on the pKa of TRIS, and consequently, the pH of the buffer solution. The pKa of TRIS decreases as the temperature increases, at a rate of approximately 0.03 pH units for every 1°C increase.[4][6] Conversely, as the temperature decreases, the pH of the buffer will increase.[7][8] This means a this compound buffer prepared to a specific pH at room temperature will have a different, higher pH when used at 4°C. Therefore, it is crucial to adjust the pH of the buffer at the temperature at which it will be used to ensure experimental accuracy and reproducibility.[7][9]

Experimental Protocol: Preparation of 0.2 M this compound Buffer

The following protocol is adapted from Gomori (1955) for the preparation of a this compound buffer solution.[10]

-

Solution A (0.2 M TRIS acid maleate):

-

Dissolve 24.2 g of tris(hydroxymethyl)aminomethane.

-

Add 23.2 g of maleic acid (or 19.6 g of maleic anhydride).

-

Add distilled water to a final volume of 1 L.

-

-

Solution B (0.2 M NaOH):

-

Dissolve 8.0 g of sodium hydroxide (NaOH) in distilled water.

-

Add distilled water to a final volume of 1 L.

-

To prepare 200 mL of the final buffer solution of a desired pH, mix the stock solutions as follows:

-

Take 50 mL of Solution A.

-

Add the volume of Solution B as indicated in the table below for the target pH.

-

Add distilled water to bring the final volume to 200 mL.

-

Verify the final pH with a calibrated pH meter at the intended experimental temperature and adjust if necessary.

| Target pH | Volume of Solution B (x mL) |

| 5.2 | 7.0 |

| 5.4 | 10.8 |

| 5.6 | 15.5 |

| 5.8 | 20.5 |

| 6.0 | 26.0 |

| 6.2 | 31.5 |

| 6.4 | 37.0 |

| 6.6 | 42.5 |

| 6.8 | 48.0 |

| 7.0 | 54.0 |

| 7.2 | 60.0 |

| 7.4 | 66.0 |

| 7.6 | 72.0 |

| 7.8 | 77.0 |

| 8.0 | 81.5 |

| 8.2 | 85.5 |

| 8.4 | 88.5 |

| 8.6 | 91.0 |

Note: The accuracy of these values is reported to be within ±0.05 pH at 23°C.[10]

Mandatory Visualizations

Caption: Workflow for preparing this compound buffer.

Caption: Contribution of components to the buffer's pH range.

Applications and Considerations

This compound buffer is employed in various biochemical and molecular biology techniques, including:

-

Enzyme assays

-

Electron microscopy as a fixative vehicle

-

Protein and nucleic acid electrophoresis

When using this buffer, researchers should be mindful of its high temperature dependence and potential interactions with certain metal ions. It is always recommended to prepare the buffer fresh and validate its pH at the temperature of the experiment to ensure reliable and reproducible results.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems - Amerigo Scientific [amerigoscientific.com]

- 3. Pka tris | Sigma-Aldrich [sigmaaldrich.com]

- 4. biochemazone.com [biochemazone.com]

- 5. Preparation and application of Tris solutions - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 6. Is the pH of TRIS-HCL buffer greatly affected by temperature changes - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 7. m.youtube.com [m.youtube.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. static.igem.org [static.igem.org]

TRIS Maleate: An In-depth Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, preparation, and applications of TRIS maleate buffer in a laboratory setting. This compound is a versatile buffer effective over a broad pH range, making it suitable for a variety of biochemical and molecular biology applications.

Core Chemical and Physical Properties

This compound is the salt formed from the weak base TRIS (tris(hydroxymethyl)aminomethane) and the dicarboxylic acid, maleic acid. This combination of a primary amine and a dicarboxylic acid provides a wide effective buffering range.

| Property | Value |

| Chemical Formula | C₈H₁₅NO₇ |

| Molecular Weight | 237.21 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in water |

| pKa (TRIS) | ~8.1 at 25°C |

| pKa (Maleic Acid) | pKa₁: 1.9, pKa₂: 6.24 |

| Effective Buffering Range | pH 5.2 - 8.6 |

Safety and Handling

This compound is generally considered to be of low toxicity, however, as with all laboratory chemicals, appropriate safety precautions should be taken.

| Safety Aspect | Recommendation |

| Personal Protective Equipment | Safety glasses, gloves, and a lab coat should be worn. |

| Inhalation | Avoid inhaling dust. Use in a well-ventilated area. |

| Skin and Eye Contact | Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. |

| Storage | Store in a cool, dry place away from strong oxidizing agents. |

Buffer Preparation

The preparation of a this compound buffer solution is a straightforward process. The following protocol is for the preparation of a 0.2 M stock solution, which can then be diluted to the desired working concentration.

Experimental Protocol: Preparation of 0.2 M this compound Buffer

Materials:

-

TRIS (tris(hydroxymethyl)aminomethane)

-

Maleic acid or maleic anhydride

-

Sodium hydroxide (NaOH) solution (e.g., 1 M)

-

Deionized water

-

pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flasks and graduated cylinders

Procedure:

-

Dissolve Solids: To prepare a 0.2 M stock solution, dissolve 24.2 g of TRIS and 23.2 g of maleic acid (or 19.6 g of maleic anhydride) in approximately 800 mL of deionized water.[1][2]

-

Stir to Dissolve: Place the beaker on a magnetic stirrer and stir until all solids are completely dissolved.

-

Adjust pH: While monitoring with a calibrated pH meter, slowly add the NaOH solution to adjust the pH to the desired value within the buffer's effective range (pH 5.2-8.6).

-

Final Volume: Once the desired pH is reached, transfer the solution to a 1 L volumetric flask and add deionized water to bring the final volume to 1 L.

-

Storage: Store the buffer solution at 4°C. For long-term storage, sterile filtration is recommended.

Applications in Enzyme Assays

This compound buffer is utilized in a variety of enzyme assays due to its broad buffering capacity. Below are example protocols for its use in phosphatase and ATPase assays.

Experimental Protocol: Alkaline Phosphatase Assay

This protocol is adapted for the use of this compound buffer.

Materials:

-

This compound buffer (e.g., 0.1 M, pH 9.0)

-

p-Nitrophenyl phosphate (pNPP) substrate solution

-

Alkaline phosphatase enzyme solution

-

Spectrophotometer

Procedure:

-

Prepare Reaction Mixture: In a microplate well or cuvette, add 180 µL of 0.1 M this compound buffer (pH 9.0).

-

Add Substrate: Add 10 µL of the pNPP substrate solution to the buffer.

-

Pre-incubate: Incubate the mixture at the desired assay temperature (e.g., 37°C) for 5 minutes.

-

Initiate Reaction: Add 10 µL of the alkaline phosphatase enzyme solution to start the reaction.

-

Measure Absorbance: Immediately begin measuring the absorbance at 405 nm at regular intervals to determine the rate of p-nitrophenol production.

Experimental Protocol: ATPase Assay (Colorimetric)

This is a general protocol for a colorimetric ATPase assay that can be performed using this compound buffer.

Materials:

-

This compound buffer (e.g., 50 mM, pH 7.5)

-

ATP solution

-

ATPase enzyme solution

-

Malachite green reagent for phosphate detection

-

Phosphate standard solution

Procedure:

-

Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing 50 mM this compound buffer (pH 7.5), the desired concentration of ATP, and any necessary cofactors (e.g., MgCl₂).

-

Pre-incubate: Pre-incubate the reaction mixture at the desired assay temperature.

-

Initiate Reaction: Add the ATPase enzyme to the reaction mixture to start the hydrolysis of ATP.

-

Incubate: Incubate the reaction for a specific period (e.g., 30 minutes).

-

Stop Reaction and Detect Phosphate: Stop the reaction and add the malachite green reagent to detect the amount of inorganic phosphate released.

-

Measure Absorbance: Measure the absorbance at the appropriate wavelength (typically around 620-660 nm).

-

Quantify Activity: Determine the amount of phosphate released by comparing the absorbance to a standard curve prepared with the phosphate standard solution.

Important Considerations

-

Temperature Dependence of pKa: The pKa of TRIS is known to be temperature-dependent, with a change of approximately -0.03 pH units per degree Celsius increase in temperature. It is crucial to adjust the pH of the buffer at the temperature at which it will be used.

-

Toxicity in Cell Culture: Studies have shown that this compound buffer can exhibit toxicity to cultured cells at certain concentrations.[1] It is recommended to test the buffer's compatibility with the specific cell line and experimental conditions before use.

Visualizing Workflows

Buffer Selection and Preparation Workflow

Caption: General workflow for laboratory buffer selection and preparation.

Generic Enzyme Assay Workflow

Caption: A generalized workflow for conducting an enzyme assay using this compound buffer.

References

TRIS Maleate Buffer: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of TRIS maleate buffer, a versatile and effective buffering agent for a range of applications in research, diagnostics, and drug development. Addressed to researchers, scientists, and drug development professionals, this document outlines the basic principles, preparation, and key applications of this compound buffer, with a focus on providing practical, actionable information for laboratory use.

Core Principles of this compound Buffer

This compound buffer is a solution containing Tris(hydroxymethyl)aminomethane (TRIS), a primary amine, and maleic acid, a dicarboxylic acid. TRIS provides the buffering capacity in the alkaline range, while maleic acid contributes buffering capacity in the acidic range, resulting in a buffer system with a broad effective pH range.

The pKa of the TRIS amine group is approximately 8.1 at 25°C, making it an effective buffer in the physiological pH range of 7.0 to 9.0.[1][2][3] Maleic acid has two pKa values (approximately 1.9 and 6.1), extending the buffering capacity of the solution into the acidic range. This combination allows for the preparation of buffers across a wide pH spectrum.

Chemical and Physical Properties:

| Property | Value | Reference |

| TRIS (Tris(hydroxymethyl)aminomethane) | ||

| Chemical Formula | C4H11NO3 | [2] |

| Molecular Weight | 121.14 g/mol | [4] |

| pKa (25°C) | ~8.1 | [1][2][3] |

| Effective pH Range | 7.0 - 9.2 | [3] |

| Maleic Acid | ||

| Chemical Formula | C4H4O4 | [5] |

| Molecular Weight | 116.07 g/mol | [6] |

| pKa1 | ~1.9 | |

| pKa2 | ~6.1 |

Preparation of this compound Buffer

Accurate preparation of this compound buffer is crucial for experimental reproducibility. The following tables provide a standardized protocol for preparing a 0.2 M this compound stock solution and adjusting it to the desired pH.

Table 2.1: Preparation of 0.2 M TRIS Acid Maleate Stock Solution [7]

| Component | Amount |

| Tris(hydroxymethyl)aminomethane | 24.2 g |

| Maleic acid or Maleic anhydride | 23.2 g or 19.6 g |

| Distilled Water | to 1 L |

Table 2.2: Preparation of 0.05 M this compound Buffer at 23°C [7]

To prepare 200 mL of 0.05 M this compound buffer of a specific pH, mix 50 mL of the 0.2 M TRIS acid maleate stock solution with the indicated volume of 0.2 M NaOH and dilute to a final volume of 200 mL with distilled water.

| Desired pH | Volume of 0.2 M NaOH (mL) |

| 5.2 | 7.0 |

| 5.4 | 10.8 |

| 5.6 | 15.5 |

| 5.8 | 20.5 |

| 6.0 | 26.0 |

| 6.2 | 31.5 |

| 6.4 | 37.0 |

| 6.6 | 42.5 |

| 6.8 | 46.0 |

| 7.0 | 49.0 |

| 7.2 | 54.0 |

| 7.4 | 60.0 |

| 7.6 | 66.0 |

| 7.8 | 72.0 |

| 8.0 | 77.0 |

| 8.2 | 81.0 |

| 8.4 | 84.5 |

| 8.6 | 87.0 |

Note: The pH of TRIS buffers is temperature-dependent, decreasing by approximately 0.03 pH units for every 1°C increase in temperature.[3] Therefore, it is essential to prepare the buffer at the temperature at which it will be used.

Key Applications of this compound Buffer

This compound buffer has been utilized in various biochemical and histological applications due to its broad buffering range and compatibility with certain enzymatic reactions.

Enzyme Assays

This compound buffer can be a suitable choice for enzyme assays that require a stable pH environment, particularly for enzymes active in the neutral to slightly acidic range. Maleate itself can act as an inhibitor of transaminase reactions, a property that can be either a consideration or a tool in experimental design.[8]

Experimental Protocol: Maltase Enzyme Assay [9]

This protocol describes a two-step assay to measure the activity of maltase, where a maleate buffer is used to maintain the optimal pH for the enzyme.

Reagents:

-

50 mM Maleate Buffer (pH 6.0): Dissolve 0.58 g of maleic acid in 90 mL of deionized water. Add approximately 7 mL of 1 N NaOH to adjust the pH to 6.0, and then bring the final volume to 100 mL with deionized water.[9]

-

Substrate Solution (50 mM Maltose): Dissolve the appropriate amount of maltose in the 50 mM maleate buffer.

-

Enzyme Solution: Dilute the enzyme preparation to the desired concentration in ice-cold deionized water.

-

TGO (Tris-Glucose Oxidase) Reagent: A solution containing Tris-HCl, Triton X-100, peroxidase, o-dianisidine dihydrochloride, and glucose oxidase.[9]

Procedure:

-

Enzyme Reaction:

-

In a test tube on ice, combine equal volumes of the enzyme solution and the substrate solution.

-

Incubate the reaction mixture at the optimal temperature for the enzyme for a defined period.

-

Stop the reaction by heat inactivation (e.g., boiling for 2 minutes) or by adding a chemical stop solution (e.g., 10% SDS).[10]

-

Centrifuge the sample to pellet any precipitated protein.

-

-

Glucose Measurement:

-

Transfer an aliquot of the supernatant from the enzyme reaction to a new test tube.

-

Add TGO reagent to the supernatant.

-

Incubate at room temperature for a specified time to allow for color development.

-

Measure the absorbance of the solution at the appropriate wavelength using a spectrophotometer.

-

Determine the amount of glucose produced by comparing the absorbance to a standard curve of known glucose concentrations.

-

Caption: Workflow for a typical maltase enzyme assay.

Histochemistry and Electron Microscopy

This compound buffer has been historically used in histochemistry, particularly for enzyme histochemistry techniques like the demonstration of ATPase activity.[11][12] It has also been employed as a buffer in the preparation of tissues for electron microscopy.[13]

Experimental Protocol: Myofibrillar ATPase Histochemistry (Modified from general protocols)

This protocol outlines the general steps for visualizing myofibrillar ATPase activity in muscle cryosections, a technique where TRIS-based buffers are commonly used.

Reagents:

-

This compound Buffer (pH 7.8)

-

Acidic Pre-incubation Solution (e.g., pH 4.38) [11]

-

Alkaline Pre-incubation Solution (e.g., pH 10.4)

-

ATP Incubation Solution

-

Calcium Chloride Solution

-

Cobalt Chloride Solution

-

Ammonium Sulfide Solution

Procedure:

-

Sectioning: Cut 10-12 µm thick cryosections of snap-frozen muscle tissue.

-

Pre-incubation:

-

ATP Incubation: Incubate the sections in the ATP-containing solution at room temperature or 37°C.

-

Visualization:

-

Rinse the slides in a series of calcium chloride solutions.

-

Immerse in cobalt chloride solution.

-

Rinse with a barbital buffer or deionized water.[14]

-

Immerse in ammonium sulfide to produce a black precipitate where ATPase activity is present.

-

-

Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a coverslip.

Caption: General workflow for ATPase enzyme histochemistry.

Advantages and Disadvantages of this compound Buffer

Advantages:

-

Broad Buffering Range: The combination of TRIS and maleic acid provides buffering capacity over a wide pH range.

-

Compatibility with Certain Enzyme Reactions: It has been shown to be suitable for specific enzyme assays where other buffers might interfere.

Disadvantages:

-

Temperature Sensitivity: The pH of TRIS-containing buffers is significantly affected by temperature, requiring careful temperature control during preparation and use.[3]

-

Potential for Enzyme Inhibition: The maleate component can inhibit certain enzymes, such as transaminases.[8]

-

Reactivity of TRIS: The primary amine in TRIS can be reactive and may interact with certain reagents or inhibit some enzymes.[15]

-

Not Suitable for All Applications: TRIS buffers are generally not recommended for cell culture work as TRIS can be toxic to many mammalian cells.[15] It can also interfere with certain protein assays, such as the bicinchoninic acid (BCA) assay.[15]

Conclusion

This compound buffer is a useful tool in the researcher's arsenal, particularly for specific applications in enzyme assays and histochemistry. Its broad pH range is a key advantage. However, users must be mindful of its temperature sensitivity and the potential for interactions between its components and the biological system under investigation. Careful consideration of these factors will ensure the successful application of this compound buffer in the laboratory.

References

- 1. home.sandiego.edu [home.sandiego.edu]

- 2. Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems - Amerigo Scientific [amerigoscientific.com]

- 3. Similarities and differences between Tris and Tris-HCl and Tris-EDTA [vacutaineradditives.com]

- 4. Tris base and Tris HCl: properties and applications - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 5. Actylis - Maleic Acid - Buffering Agent - Buffers & pH Stabilizer [solutions.actylis.com]

- 6. Maleic Acid (1 M, pH 7.5) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 7. researchgate.net [researchgate.net]

- 8. Maleic acid - Wikipedia [en.wikipedia.org]

- 9. ableweb.org [ableweb.org]

- 10. static.igem.wiki [static.igem.wiki]

- 11. researchgate.net [researchgate.net]

- 12. scielo.br [scielo.br]

- 13. researchgate.net [researchgate.net]

- 14. ATPase [neuromuscular.wustl.edu]

- 15. Imaging Enzymes at Work: Metabolic Mapping by Enzyme Histochemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Temperature-Dependent pKa of TRIS Maleate: A Technical Guide for Researchers

For Immediate Release

This technical guide addresses the critical, yet often overlooked, impact of temperature on the pKa of TRIS maleate buffer. For researchers, scientists, and drug development professionals, maintaining a stable pH is paramount for experimental reproducibility and the validity of results. This document provides a comprehensive overview of the temperature sensitivity of TRIS-based buffers, with a specific focus on the this compound system, offering detailed data, experimental protocols, and visual aids to ensure precise pH control in laboratory settings.

Executive Summary

Tris(hydroxymethyl)aminomethane (TRIS) is a common buffering agent in biological and chemical research due to its pKa of approximately 8.1 at 25°C, which is suitable for many physiological applications.[1] However, the pKa of TRIS is notoriously sensitive to temperature fluctuations.[2] When combined with maleic acid, a dicarboxylic acid, to form a this compound buffer, this temperature dependence remains a crucial factor. This guide elucidates the principles governing this phenomenon, provides available data on the individual components, and outlines a protocol for the empirical determination of the pKa of the this compound buffer system at various temperatures.

The Influence of Temperature on Buffer pKa

The relationship between the pKa of a buffer and temperature is a critical consideration for any pH-sensitive experimental work. The change in pKa with temperature is described by the van't Hoff equation, which relates the change in the equilibrium constant (in this case, the acid dissociation constant, Ka) to the change in temperature and the enthalpy of ionization (ΔH°) of the buffering species.[3] Buffers with a high enthalpy of ionization, such as amine-based buffers like TRIS, exhibit a more significant change in pKa with temperature.[3]

Quantitative Data: TRIS and Maleic Acid

pKa of TRIS as a Function of Temperature

TRIS exhibits a significant decrease in pKa as the temperature increases, with a reported change (dpKa/dT) of approximately -0.028 to -0.031 pKa units per degree Celsius.[3][4]

| Temperature (°C) | pKa of TRIS |

| 0 | 8.4 |

| 23 | 8.1 (approx.) |

| 25 | 8.06 |

| 37 | 7.76 |

Note: The pKa values are approximate and can be influenced by buffer concentration.[3][4]

pKa of Maleic Acid at 25°C

Maleic acid is a diprotic acid with two pKa values. The second pKa is most relevant to the buffering range of TRIS.

| Dissociation | pKa at 25°C | d(pKa)/dT (per °C) |

| pKa1 | 1.910 | -0.0006 |

| pKa2 | 6.332 | Not readily available |

Data sourced from Martell & Smith (1976) and other available chemical data.[5][6]

The temperature dependence of carboxylic acid pKa values is generally less pronounced than that of amine buffers.[3] Therefore, the significant temperature sensitivity of a this compound buffer is primarily dictated by the TRIS component.

Experimental Protocol: Potentiometric Titration for pKa Determination

To obtain precise pKa values for a this compound buffer at a specific working temperature, an empirical determination is recommended. Potentiometric titration is a reliable method for this purpose.

Objective: To determine the pKa of a prepared this compound buffer at various temperatures.

Materials:

-

TRIS base

-

Maleic acid or maleic anhydride

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Calibrated pH meter with a temperature probe and a combination glass electrode

-

Magnetic stirrer and stir bar

-

Water bath or other temperature-controlled environment

-

Burette

-

Beakers and other standard laboratory glassware

-

Deionized water

Methodology:

-

Buffer Preparation:

-

Prepare a stock solution of TRIS acid maleate (e.g., 0.2 M) by dissolving 24.2 g of TRIS base and 23.2 g of maleic acid (or 19.6 g of maleic anhydride) in deionized water to a final volume of 1 liter.[7]

-

Prepare the desired concentration of the this compound buffer for your experiment by diluting the stock solution.

-

-

Temperature Equilibration:

-

Place a known volume of the prepared this compound buffer in a beaker with a magnetic stir bar.

-

Submerge the beaker in a water bath set to the desired experimental temperature (e.g., 5°C, 25°C, 37°C).

-

Allow the buffer to equilibrate to the target temperature for at least 30 minutes, monitoring with the temperature probe of the pH meter.

-

-

Titration:

-

Calibrate the pH meter at the experimental temperature using standard pH buffers.

-

Immerse the calibrated pH electrode and temperature probe in the temperature-equilibrated this compound buffer.

-

Begin stirring the solution at a constant, moderate speed.

-

Record the initial pH of the solution.

-

Add small, precise increments of the standardized NaOH solution from the burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

-

Continue the titration until the pH has risen well above the expected pKa.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be identified visually or by calculating the first or second derivative of the curve.

-

The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).

-

-

Repeat for Different Temperatures:

-

Repeat steps 2-4 for each desired temperature to determine the temperature-dependent pKa values.

-

Visualizations

Logical Workflow for pH-Sensitive Experiments

The following diagram illustrates a logical workflow for conducting experiments that are sensitive to pH and temperature, emphasizing the critical step of buffer pH adjustment at the working temperature.

Caption: Workflow for pH-sensitive experiments.

Conceptual Diagram of this compound Buffer Equilibria

This diagram illustrates the key equilibria in a this compound buffer system. The buffering capacity is primarily due to the equilibrium between the protonated TRIS (TrisH+) and the deprotonated maleate species.

Caption: this compound Buffer Equilibria.

Conclusion

The pKa of this compound buffer is significantly influenced by temperature, primarily due to the high enthalpy of ionization of the TRIS component. For experiments requiring precise pH control, it is imperative that researchers either adjust the pH of the buffer at the intended working temperature or empirically determine the pKa of their specific buffer formulation across a range of relevant temperatures. The provided experimental protocol for potentiometric titration offers a reliable method for achieving this. By understanding and accounting for the temperature-dependent nature of this compound buffer, researchers can enhance the accuracy and reproducibility of their experimental outcomes.

References

- 1. HEPES, TRIS buffer and pH control - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Is the pH of TRIS-HCL buffer greatly affected by temperature changes - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 5. Biological buffers pKa calculation [reachdevices.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. static.igem.org [static.igem.org]

TRIS Maleate Buffer: An In-depth Technical Guide for Molecular Biology Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of TRIS maleate buffer, its physicochemical properties, and its applications in molecular biology. It is intended to be a valuable resource for researchers in academia and industry, offering detailed protocols and technical information to support experimental design and execution.

Core Concepts: Understanding this compound Buffer

TRIS (tris(hydroxymethyl)aminomethane) is an organic compound widely used as a biological buffer.[1][2] Its pKa of approximately 8.1 at 25°C makes it an effective buffer in the pH range of 7.0 to 9.0, which is compatible with most biological processes.[3][4][5] When combined with maleic acid, it forms this compound buffer, a versatile buffering system with a broad pH range.

The primary advantage of TRIS-based buffers is their relatively low interference with biological processes; they do not precipitate with calcium and magnesium ions at typical concentrations.[6] However, it is important to note that the pH of TRIS buffers is significantly dependent on temperature and concentration.[7][8]

Physicochemical Properties

The buffering capacity of this compound is a critical parameter for experimental design. The following tables summarize key quantitative data for TRIS and this compound buffers.

| Property | Value | Reference |

| TRIS pKa (25°C) | 8.06 - 8.1 | [4][6] |

| Effective pH Range | 7.0 - 9.0 | [6] |

| Temperature (°C) | pH of 0.05 M TRIS Buffer |

| 4 | 8.58 |

| 25 | 8.06 |

| 37 | 7.72 |

This table provides an example of the temperature dependence of TRIS buffer pH. As the temperature decreases, the pH increases, and as the temperature increases, the pH decreases.[8] A decrease in temperature from 25°C to 5°C results in an average pH increase of 0.03 units per degree Celsius.[8] Conversely, an increase in temperature from 25°C to 37°C leads to an average pH decrease of 0.025 units per degree Celsius.[3][8]

| Concentration Change | Effect on pH | Reference |

| 0.05 M to 0.5 M | ~0.05 unit increase | [3][8] |

| 0.05 M to 0.005 M | ~0.05 unit decrease | [3][8] |

Applications in Molecular Biology

This compound buffer is utilized in a variety of molecular biology techniques that require stable pH control in the neutral to slightly alkaline range.

-

Enzyme Assays: Many enzymes exhibit optimal activity within the buffering range of this compound. It provides a stable pH environment for studying enzyme kinetics and inhibition.[9]

-

Electrophoresis: While TRIS-HCl is more common in buffers like TAE and TBE for nucleic acid electrophoresis, this compound can also be employed.[10][11] For protein electrophoresis, TRIS-based buffers are a standard component of both stacking and resolving gels in SDS-PAGE.[12]

-

Chromatography: In ion-exchange chromatography, TRIS buffers are often used, particularly with anion exchangers.[13][14] The choice of buffering ion should ideally have the same charge as the functional group on the ion exchanger.[13]

-

Protein Purification: this compound can be used throughout the protein purification process, from initial cell lysis to final protein storage, to maintain pH and protein stability.

Experimental Protocols

The following are detailed methodologies for key experiments where this compound buffer can be effectively utilized.

Preparation of 0.2 M this compound Stock Solution

This protocol is adapted from Gomori (1955).[9]

Materials:

-

Tris(hydroxymethyl)aminomethane (TRIS base)

-

Maleic acid or Maleic anhydride

-

Sodium hydroxide (NaOH)

-

Distilled or deionized water

Procedure:

-

Prepare a 0.2 M solution of TRIS acid maleate:

-

Dissolve 24.2 g of TRIS base and 23.2 g of maleic acid (or 19.6 g of maleic anhydride) in distilled water.

-

Bring the final volume to 1 L. This is Stock Solution A .

-

-

Prepare a 0.2 M NaOH solution: This is Stock Solution B .

-

To prepare the final buffer of a specific pH:

-

Take 50 mL of Stock Solution A.

-

Add the volume of Stock Solution B as indicated in the table below.

-

Dilute the mixture to a final volume of 200 mL with distilled water.

-

| Desired pH | mL of 0.2 M NaOH (Stock B) to add to 50 mL of Stock A |

| 5.2 | 7.0 |

| 5.4 | 10.8 |

| 5.6 | 15.5 |

| 5.8 | 20.5 |

| 6.0 | 26.0 |

| 6.2 | 31.5 |

| 6.4 | 37.0 |

| 6.6 | 42.5 |

| 6.8 | 48.0 |

| 7.0 | 54.0 |

| 7.2 | 60.0 |

| 7.4 | 66.0 |

| 7.6 | 72.0 |

| 7.8 | 77.0 |

| 8.0 | 81.5 |

| 8.2 | 85.5 |

| 8.4 | 88.5 |

| 8.6 | 91.0 |

Table adapted from Gomori, G. 1955. Methods in Enzymology. 1:138-146.[9]

General Enzyme Activity Assay (Spectrophotometric)

This protocol provides a general framework for a continuous spectrophotometric enzyme assay. This compound buffer can be used to maintain the optimal pH for the enzyme of interest.

Materials:

-

Enzyme of interest

-

Substrate

-

This compound buffer (prepared to the optimal pH for the enzyme)

-

Spectrophotometer (UV-Vis)

-

Cuvettes

Procedure:

-

Set the spectrophotometer to the appropriate wavelength for detecting the product or consumption of the substrate and set the temperature to the desired assay temperature.

-

Prepare the reaction mixture in a cuvette by adding the this compound buffer and the substrate solution.

-

Incubate the cuvette in the spectrophotometer for 3-5 minutes to allow the temperature to equilibrate.

-

Initiate the reaction by adding a small volume of the enzyme solution to the cuvette. Mix gently by inverting the cuvette.

-

Record the change in absorbance over time. The initial linear portion of the curve represents the initial reaction velocity.

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product or substrate.

Ion-Exchange Chromatography for Protein Purification

This protocol outlines a general procedure for protein purification using anion-exchange chromatography, where this compound buffer is a suitable choice.

Materials:

-

Anion-exchange chromatography column and resin

-

This compound buffer (e.g., 20 mM, pH 8.0) - Start Buffer

-

This compound buffer with high salt concentration (e.g., 20 mM this compound, 1 M NaCl, pH 8.0) - Elution Buffer

-

Protein sample, dialyzed or desalted into the Start Buffer

Procedure:

-

Equilibrate the column: Wash the anion-exchange column with 5-10 column volumes of Start Buffer until the pH and conductivity of the eluate are stable.

-

Load the sample: Apply the prepared protein sample to the equilibrated column.

-

Wash the column: Wash the column with 5-10 column volumes of Start Buffer to remove any unbound proteins.

-

Elute the protein: Elute the bound proteins using a linear gradient of increasing salt concentration (by mixing the Start and Elution Buffers) or by a step elution with increasing concentrations of the Elution Buffer.

-

Collect fractions: Collect the eluted protein in fractions.

-

Analyze fractions: Analyze the collected fractions for protein content (e.g., by measuring absorbance at 280 nm) and for the presence of the target protein (e.g., by SDS-PAGE and/or activity assay).

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate common workflows and a signaling pathway relevant to molecular biology research where this compound buffer could be applied.

Caption: A typical protein purification workflow.

Caption: A simplified MAPK signaling pathway.

Conclusion

This compound buffer is a robust and versatile tool for a wide range of applications in molecular biology. Its favorable buffering capacity in the physiological pH range and its compatibility with many biological molecules make it a valuable component of the researcher's toolkit. By understanding its properties and following established protocols, scientists can effectively utilize this compound buffer to ensure the reliability and reproducibility of their experimental results.

References

- 1. home.sandiego.edu [home.sandiego.edu]

- 2. Protein purification flow charts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. news-oceanacidification-icc.org [news-oceanacidification-icc.org]

- 5. neb.com [neb.com]

- 6. med.upenn.edu [med.upenn.edu]

- 7. researchgate.net [researchgate.net]

- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 9. static.igem.org [static.igem.org]

- 10. Analysis of erythrocyte signalling pathways during Plasmodium falciparum infection identifies targets for host-directed antimalarial intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Systematic analysis of signaling pathways using an integrative environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scrippslabs.com [scrippslabs.com]

- 13. bio-rad.com [bio-rad.com]

- 14. research.fredhutch.org [research.fredhutch.org]

An In-depth Technical Guide on the Role of TRIS Maleate in Enzyme Kinetics Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Tris(hydroxymethyl)aminomethane maleate (TRIS maleate) buffer in enzyme kinetics studies. It delves into the buffer's fundamental properties, its impact on kinetic parameters, and practical considerations for its use in experimental settings. This document is intended to be a resource for researchers, scientists, and professionals in drug development who are designing and conducting enzyme assays.

Introduction to this compound Buffer

This compound is a buffer solution prepared by combining Tris(hydroxymethyl)aminomethane (TRIS), a weak base, with maleic acid. This combination allows for buffering over a broad pH range, typically from 5.2 to 8.6, making it a versatile tool in biochemistry and molecular biology. The pKa of TRIS is approximately 8.1 at 25°C, but the addition of maleic acid extends its useful buffering capacity into the acidic and neutral pH ranges.

The choice of a buffer is a critical decision in the design of enzyme kinetics experiments, as the buffer components can directly influence the activity and stability of the enzyme under investigation. TRIS-based buffers are widely used due to their compatibility with many biological systems; however, they also possess characteristics that necessitate careful consideration, such as the temperature sensitivity of TRIS's pKa and its potential to chelate metal ions.

Physicochemical Properties of this compound Buffer

2.1. pH Range and Stability

This compound buffer is effective over a wide pH range. The stability of the pH of TRIS buffers, however, is notably dependent on temperature. The pKa of TRIS decreases by approximately 0.028 to 0.031 pH units for every 1°C increase in temperature.[1] This means that a this compound buffer prepared to a specific pH at room temperature will have a different pH at the temperature at which the enzyme assay is conducted (e.g., 37°C). It is therefore crucial to adjust the pH of the buffer at the intended experimental temperature.

2.2. Ionic Strength

The ionic strength of a buffer can affect enzyme activity by influencing the conformation and stability of the enzyme.[2] The effect of ionic strength on enzyme kinetics is not uniform and can vary significantly between different enzymes. For some enzymes, such as α-chymotrypsin, the reaction rate increases with increasing ionic strength.[2] For others, like trypsin, an initial increase in rate at low ionic strengths is followed by inhibition as the ionic strength is further increased.[2] The ionic strength of the this compound buffer should be considered and optimized for the specific enzyme being studied.

2.3. Metal Ion Chelation

TRIS contains a primary amine group that is capable of chelating metal ions.[3] This can be a significant factor in studies of metalloenzymes, which require metal ions for their catalytic activity. The chelation of essential metal cofactors by TRIS can lead to a decrease in or complete inhibition of enzyme activity.[4] When studying metalloenzymes, it is often advisable to consider buffers with a lower metal-binding capacity, such as HEPES, or to empirically determine the effect of TRIS on the enzyme's activity.[3]

Data Presentation: The Impact of Buffer Choice on Enzyme Kinetic Parameters

The selection of a buffer system can have a profound impact on the kinetic parameters of an enzyme, such as the Michaelis constant (Km) and the catalytic constant (kcat). The following tables summarize quantitative data from comparative studies on different enzymes in TRIS and other common buffers.

Table 1: Kinetic Parameters of the Metalloenzyme BLC23O in Different Buffers [4][5]

| Buffer System (at optimal pH) | Km (mM) | kcat (s-1) | kcat/Km (mM-1s-1) | Kd for Mn2+ (µM) |

| HEPES (pH 7.6) | - | 0.45 ± 0.01 | 0.84 ± 0.02 | 1.49 ± 0.05 |

| TRIS-HCl (pH 7.4) | - | 0.33 ± 0.002 | - | 1.79 ± 0.01 |

| Sodium Phosphate (pH 7.2) | 0.24 ± 0.01 | - | - | 44.24 ± 1.36 |

Data presented as mean ± standard deviation. Note: Direct Km and kcat/Km values for TRIS-HCl at its optimal pH were not provided in the source, but it was noted to have the greatest kcat under identical conditions.

Table 2: Kinetic Parameters of the Non-Metalloenzyme Trypsin in Different Buffers [4][5]

| Buffer System (pH 8.0) | Km (mM) | kcat (s-1) | kcat/Km (mM-1s-1) |

| HEPES | 3.14 ± 0.14 | 1.51 ± 0.02 | 0.48 ± 0.01 |

| TRIS-HCl | 3.07 ± 0.16 | 1.47 ± 0.02 | 0.48 ± 0.02 |

| Sodium Phosphate | 2.91 ± 0.02 | 1.53 ± 0.01 | 0.52 ± 0.00 |

Data presented as mean ± standard deviation.

Table 3: Kinetic Parameters of Alkaline Phosphatase in Different Buffers at pH 9.1 [3][6]

| Buffer System | Vmax (absorbance units/min) | Km (mM) |

| TRIS | ~0.25 | ~0.45 |

| Glycine | ~0.18 | ~0.25 |

| Tricine | ~0.22 | ~0.35 |

Values are approximated from graphical data presented in the source.

These data illustrate that for the metalloenzyme BLC23O, the choice of buffer significantly impacts its affinity for its metal cofactor and its catalytic efficiency. In contrast, the kinetic parameters of the non-metalloenzyme trypsin are largely unaffected by the buffer system.[4][5] For alkaline phosphatase, TRIS buffer resulted in the highest maximum velocity but also the highest Km, suggesting lower substrate affinity compared to glycine and tricine buffers.[3][6]

Experimental Protocols

4.1. Preparation of this compound Buffer (0.05 M) [7]

This protocol is adapted from Gomori (1955) for the preparation of a 0.05 M this compound buffer solution.

Stock Solutions:

-

Solution A (0.2 M TRIS acid maleate): Dissolve 24.2 g of tris(hydroxymethyl)aminomethane and 23.2 g of maleic acid (or 19.6 g of maleic anhydride) in deionized water to a final volume of 1 L.

-

Solution B (0.2 M NaOH): Dissolve 8.0 g of sodium hydroxide in deionized water to a final volume of 1 L.

Working Buffer Preparation (for 200 mL):

To prepare 200 mL of a 0.05 M this compound buffer of a desired pH, mix 50 mL of Solution A with the volume of Solution B indicated in the table below, and then add deionized water to a final volume of 200 mL.

| Desired pH | Volume of Solution B (mL) |

| 5.2 | 7.0 |

| 5.4 | 10.8 |

| 5.6 | 15.5 |

| 5.8 | 20.5 |

| 6.0 | 26.0 |

| 6.2 | 31.5 |

| 6.4 | 37.0 |

| 6.6 | 42.5 |

| 6.8 | 48.0 |

| 7.0 | 54.0 |

| 7.2 | 60.0 |

| 7.4 | 66.0 |

| 7.6 | 71.5 |

| 7.8 | 77.0 |

| 8.0 | 82.5 |

| 8.2 | 87.0 |

| 8.4 | 91.5 |

| 8.6 | 95.5 |

4.2. General Protocol for a Spectrophotometric Enzyme Kinetics Assay [3][8][9]

This protocol outlines the determination of initial reaction velocities for an enzyme-catalyzed reaction.

Materials:

-

Spectrophotometer with temperature control

-

Cuvettes

-

Enzyme stock solution

-

Substrate stock solution (e.g., p-nitrophenyl phosphate for phosphatases)

-

This compound buffer at the desired pH and concentration

-

Pipettes and tips

-

Deionized water

Procedure:

-

Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and this compound buffer at the desired concentrations. Ensure the pH of the buffer is accurately adjusted at the intended assay temperature.

-

Spectrophotometer Setup: Set the spectrophotometer to the wavelength where the product of the reaction has maximum absorbance (e.g., 410 nm for p-nitrophenol). Set the temperature to the desired assay temperature.

-

Reaction Mixture Preparation: In a cuvette, add the this compound buffer, substrate, and any other necessary cofactors. The final component to be added to initiate the reaction should be the enzyme. The total volume should be consistent for all assays.

-

Blank Measurement: Use a blank solution containing all components of the reaction mixture except the enzyme to zero the spectrophotometer.

-

Reaction Initiation: Add the enzyme to the reaction mixture, mix quickly and gently, and immediately start recording the absorbance at regular time intervals (e.g., every 10-30 seconds).

-

Data Acquisition: Record the absorbance for a period during which the reaction rate is linear. This is the initial velocity phase.

-

Initial Velocity Determination: Plot absorbance versus time. The initial velocity (v0) is the slope of the linear portion of this curve.

-

Varying Substrate Concentration: Repeat steps 3-7 with varying substrate concentrations while keeping the enzyme concentration constant to determine Km and Vmax.

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts relevant to the use of this compound in enzyme kinetics.

Conclusion and Recommendations

This compound is a versatile and widely used buffer in enzyme kinetics studies due to its broad pH range. However, its use requires careful consideration of its inherent properties. The significant temperature dependence of its pKa necessitates pH adjustment at the intended assay temperature to ensure accurate and reproducible results. Furthermore, the potential for TRIS to chelate metal ions can significantly impact the activity of metalloenzymes, making alternative buffers like HEPES a potentially better choice for such systems. For non-metalloenzymes, TRIS-based buffers often provide a reliable and cost-effective option. Ultimately, the optimal buffer must be determined empirically for each specific enzyme and assay system. By following a systematic approach to buffer selection and being aware of the potential interactions of buffer components, researchers can ensure the acquisition of high-quality and reliable enzyme kinetic data.

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of Ionic Strength on the Kinetics of Trypsin and Alpha Chymotrypsin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. static.igem.org [static.igem.org]

- 8. archive.nptel.ac.in [archive.nptel.ac.in]

- 9. benchchem.com [benchchem.com]

TRIS Maleate as a Buffer in Nucleic Acid Research: An In-depth Technical Guide

To: Researchers, Scientists, and Drug Development Professionals

Subject: Technical Guide on the Use of TRIS Maleate as a Buffer in Nucleic Acid Research

Executive Summary

This technical guide provides a comprehensive overview of the use of TRIS (tris(hydroxymethyl)aminomethane) based buffers in nucleic acid research, with a specific focus on the potential utility and limitations of this compound. While TRIS-HCl, TRIS-acetate-EDTA (TAE), and TRIS-borate-EDTA (TBE) are the established and widely used buffer systems for applications such as electrophoresis, enzymatic reactions, and nucleic acid storage, the use of this compound is not documented in standard laboratory protocols for these purposes. This guide will delve into the properties of commonly used TRIS buffers, provide detailed experimental protocols, and comparatively analyze the physicochemical properties of maleic acid to elucidate why this compound is not a conventional choice in this field. The document also explores the critical role of buffer selection in the context of drug-DNA interaction studies.

Introduction to TRIS-Based Buffers in Molecular Biology

TRIS is a weak base with a pKa of approximately 8.1 at 25°C, making it an effective buffer in the physiological pH range of 7.0 to 9.0.[1] This property is crucial for maintaining the stability of nucleic acids, which are prone to degradation at acidic pH.[2] In molecular biology, TRIS is a fundamental component of various buffer systems designed to maintain a stable pH during experimental procedures.[3]

The most prevalent TRIS-based buffers in nucleic acid research are:

-

TRIS-HCl: A general-purpose buffer used for a wide range of applications, including nucleic acid resuspension and enzymatic reactions.[4]

-

TRIS-Acetate-EDTA (TAE): Commonly used as a running buffer for agarose gel electrophoresis of DNA. It is favored for the separation of large DNA fragments and for experiments where DNA recovery from the gel is required.[5][6]

-

TRIS-Borate-EDTA (TBE): Another popular electrophoresis buffer, particularly for high-resolution separation of small DNA and RNA fragments in both agarose and polyacrylamide gels.[6]

Physicochemical Properties of Maleic Acid and this compound Buffer

To understand the potential applications and limitations of this compound in nucleic acid research, it is essential to examine the properties of maleic acid. Maleic acid is a dicarboxylic acid, meaning it has two proton-donating carboxylic acid groups.[7]

Key Properties of Maleic Acid:

-

pKa Values: Maleic acid has two distinct pKa values: pKa1 ≈ 1.9 and pKa2 ≈ 6.2.[8][9] This provides two buffering ranges, one at a highly acidic pH and another in the weakly acidic to neutral range.

-

Buffering Range: The second pKa of 6.22 suggests that a maleate buffer would be most effective in the pH range of approximately 5.5 to 7.2.[9]

-

Solubility: Maleic acid is highly soluble in water.[7]

A this compound buffer would be prepared by combining TRIS base with maleic acid. The resulting buffer's properties would be a composite of both components.

Comparative Analysis of Buffering Systems

The choice of a buffering agent is critical for the success of nucleic acid research protocols. The following table summarizes the key properties of this compound in comparison to the standard TAE and TBE buffers.

| Property | This compound (Hypothetical) | TRIS-Acetate-EDTA (TAE) | TRIS-Borate-EDTA (TBE) |

| Buffering Agent | TRIS and Maleic Acid | TRIS and Acetic Acid | TRIS and Boric Acid |

| Effective pH Range | ~5.5 - 7.2 (based on maleate pKa2) | ~7.2 - 8.5 | ~8.0 - 9.0 |

| Buffering Capacity | Moderate | Lower | Higher |

| Resolution of Large DNA (>2kb) | Unknown | Higher | Lower |

| Resolution of Small DNA (<2kb) | Unknown | Lower | Higher |

| Enzyme Inhibition | Possible (Maleate can act as a chelator)[10] | None (Acetate is non-inhibitory)[6] | Borate can inhibit some enzymes (e.g., ligases)[6] |

| Common Applications | Not established for nucleic acids | Agarose gel electrophoresis (especially for DNA recovery)[5] | Agarose and polyacrylamide gel electrophoresis[6] |

Potential Reasons for the Limited Use of this compound in Nucleic Acid Research

The lack of established protocols for this compound in nucleic acid research suggests potential disadvantages compared to standard buffers:

-

Suboptimal pH Range: The primary buffering range of maleate (pH 5.5-7.2) is lower than the optimal pH for many nucleic acid applications, which is typically between 7.5 and 8.5 to ensure the stability of DNA and RNA.[2]

-

Potential for Enzyme Inhibition: As a dicarboxylic acid, maleate can act as a chelator of divalent cations like Mg2+, which are essential cofactors for many DNA and RNA modifying enzymes (e.g., polymerases, ligases, and restriction enzymes).[10] This could interfere with downstream applications.

-

Interaction with Nucleic Acids: While not extensively studied, the interaction of the dicarboxylate maleate ion with the negatively charged phosphate backbone of nucleic acids could potentially influence their migration during electrophoresis in unpredictable ways.

Experimental Protocols (Using Standard Buffers)

Due to the absence of established protocols for this compound, this section provides detailed methodologies for standard nucleic acid electrophoresis techniques using TAE and TBE buffers.

Preparation of Stock Solutions

50x TAE Stock Solution (1 L)

-

242 g TRIS base

-

57.1 mL Glacial Acetic Acid

-

100 mL 0.5 M EDTA (pH 8.0)

-

Add deionized water to a final volume of 1 L.

10x TBE Stock Solution (1 L)

-

108 g TRIS base

-

55 g Boric Acid

-

40 mL 0.5 M EDTA (pH 8.0)

-

Add deionized water to a final volume of 1 L.

Agarose Gel Electrophoresis Protocol (using 1x TAE)

This protocol is suitable for the separation of DNA fragments from 0.5 to over 20 kb.

-

Prepare 1x TAE running buffer: Dilute the 50x TAE stock solution 1:50 with deionized water.

-

Cast the agarose gel:

-

Weigh out the appropriate amount of agarose for the desired gel percentage (e.g., 1 g for a 1% 100 mL gel).

-

Add the agarose to the required volume of 1x TAE buffer in a flask.

-

Heat in a microwave until the agarose is completely dissolved.[1]

-

Allow the solution to cool to approximately 50-60°C.

-

Add a fluorescent DNA stain (e.g., ethidium bromide or a safer alternative) to the desired final concentration.

-

Pour the molten agarose into a gel casting tray with a comb and allow it to solidify.[1]

-

-

Set up the electrophoresis tank:

-

Place the solidified gel in the electrophoresis tank.

-

Fill the tank with 1x TAE buffer until the gel is submerged.

-

-

Load samples:

-

Mix DNA samples with 6x loading dye.

-

Carefully load the samples and a DNA ladder into the wells of the gel.[11]

-

-

Run the gel:

-

Connect the electrophoresis tank to a power supply.

-

Apply a constant voltage (e.g., 80-150 V) until the dye front has migrated an appropriate distance.[1]

-

-

Visualize the results:

-

Visualize the DNA bands under UV light or with a suitable imaging system.

-

Polyacrylamide Gel Electrophoresis (PAGE) Protocol (using 1x TBE)

This protocol is ideal for high-resolution separation of small DNA or RNA fragments (5 to 500 bp).

-

Prepare 1x TBE running buffer: Dilute the 10x TBE stock solution 1:10 with deionized water.

-

Prepare the polyacrylamide gel:

-

Assemble the gel casting plates.

-

Prepare the desired percentage of acrylamide/bis-acrylamide solution in 1x TBE buffer. For denaturing gels, add urea to a final concentration of 7-8 M.

-

Add fresh ammonium persulfate (APS) and TEMED to initiate polymerization.[12]

-

Quickly pour the solution between the glass plates and insert a comb.

-

Allow the gel to polymerize completely.

-

-

Set up the electrophoresis unit:

-

Assemble the gel in the electrophoresis apparatus.

-

Fill the upper and lower chambers with 1x TBE buffer.

-

-

Load samples:

-

Mix samples with a suitable loading dye (e.g., formamide-based for denaturing gels).

-

Heat denaturing samples before loading.

-

Load the samples and a suitable molecular weight marker into the wells.

-

-

Run the gel:

-

Connect the power supply and run the gel at a constant voltage or power until the desired separation is achieved.

-

-

Stain and visualize:

-

Stain the gel with a suitable nucleic acid stain and visualize the results.

-

TRIS Buffers in Drug-Nucleic Acid Interaction Studies

The choice of buffer is critical in studies investigating the interaction between small molecules and nucleic acids, as buffer components can influence the binding characteristics.

-

Ionic Strength: The salt concentration of the buffer can affect electrostatic interactions between a drug and the DNA phosphate backbone.[13]

-

pH: The pH of the buffer can alter the charge of both the drug and the nucleic acid, thereby influencing their interaction.

-

Direct Buffer-DNA Interaction: Some buffer components can directly interact with DNA, potentially competing with or altering the binding of the drug being studied.[14]

Standard buffers for these studies often include TRIS-HCl or phosphate buffers, with careful consideration of the ionic strength and pH to mimic physiological conditions.[15][16]

Visualizations

Caption: General workflow for preparing buffer stock and working solutions.

Caption: Core components of TAE and TBE electrophoresis buffers.

Conclusion and Recommendations

While this compound is a valid buffer system for certain biochemical applications, its use in nucleic acid research is not established. The suboptimal buffering range of maleate for nucleic acid stability and the potential for enzymatic inhibition make it a less favorable choice compared to the well-characterized and validated TRIS-HCl, TAE, and TBE buffers.

Recommendations for Researchers:

-

For routine agarose gel electrophoresis of DNA, especially when DNA recovery is needed, TAE buffer is recommended.

-

For high-resolution separation of small DNA or RNA fragments in agarose or polyacrylamide gels, TBE buffer is the preferred choice. Be mindful of potential borate inhibition in subsequent enzymatic steps.

-

For general-purpose applications such as nucleic acid storage and enzymatic reactions, TRIS-HCl buffer at the appropriate pH (typically 7.5-8.5) is a reliable option.

-

When conducting drug-nucleic acid interaction studies, carefully select a buffer system that mimics physiological conditions and whose components do not interfere with the binding interactions being investigated.

This guide underscores the importance of informed buffer selection in nucleic acid research to ensure the integrity of experimental results and the stability of precious samples. Further investigation into the specific interactions between maleate and nucleic acids would be required to fully assess its potential, if any, in this field.

References

- 1. addgene.org [addgene.org]

- 2. Maleate Buffer 0.05M [ou.edu]

- 3. static.igem.org [static.igem.org]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. Agarose Gel Electrophoresis Protocol — NeoSynBio [neosynbio.com]

- 6. goldbio.com [goldbio.com]

- 7. Maleic Acid: Properties, Structure, Uses & Reactions Explained [vedantu.com]

- 8. Maleic Acid | C4H4O4 | CID 444266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Biological Buffers [staff.ustc.edu.cn]

- 10. researchgate.net [researchgate.net]

- 11. static.igem.org [static.igem.org]

- 12. ProceduresPolyacrylamideGelElectrophoresis < Lab < TWiki [barricklab.org]

- 13. Interaction between DNA and Drugs Having Protonable Basic Groups: Characterization through Affinity Constants, Drug Release Kinetics, and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DNA and buffers: the hidden danger of complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. academic.oup.com [academic.oup.com]

The Aqueous Solubility of TRIS Maleate: A Comprehensive Technical Guide for Researchers

An In-depth Guide for Scientists and Drug Development Professionals on the Solubility Characteristics of Tris(hydroxymethyl)aminomethane Maleate in Aqueous Solutions.

Introduction

Tris(hydroxymethyl)aminomethane (TRIS) is a fundamental buffering agent in a vast array of biological and pharmaceutical research applications. Its maleate salt, TRIS maleate, offers a specific pH buffering range that is advantageous in various experimental contexts. A thorough understanding of its aqueous solubility is paramount for accurate and reproducible experimental design, particularly in drug formulation and development where buffer selection and concentration are critical. This technical guide provides a detailed overview of the aqueous solubility of this compound, including quantitative data, factors influencing solubility, and a comprehensive experimental protocol for its determination.

Quantitative Solubility Data

Quantitative data on the solubility of this compound in aqueous solutions is not as extensively documented as that of TRIS base. However, available information provides key reference points for researchers.

Table 1: Solubility of this compound in Water

| Temperature (°C) | Solubility (g/L) | Molar Concentration (M) | Citation |

| 20 | 118.61 | ~0.5 | [1] |

Table 2: Qualitative and Vendor-Specified Solubility of this compound

| Solvent | Observation/Specification | Citation |

| Water | A 10% solution (100 g/L) is clear and colorless. | [2] |

| Water | Soluble at 500 mg/mL. |

It is important to note that the significantly higher solubility value of 500 mg/mL may refer to TRIS base or represent an approximation. Researchers should empirically verify the solubility for their specific application and conditions.

For comparative purposes, the solubility of the parent compound, TRIS base, is well-characterized and significantly higher.

Table 3: Solubility of TRIS Base in Water

| Temperature (°C) | Solubility (g/L) | Citation |

| 25 | ~550 | [3][4] |

Factors Influencing the Solubility of this compound

The dissolution of this compound in aqueous solutions is a multifactorial process. Key parameters that researchers must consider include temperature, pH, and the presence of co-solvents.

Temperature

For most solid solutes, including TRIS and its salts, solubility in water increases with temperature.[4] This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. Therefore, increasing the temperature provides the necessary energy to break the crystal lattice of the solid and facilitate its interaction with water molecules.

pH

The pH of the aqueous solution plays a critical role in the solubility of this compound. TRIS is a weak base with a pKa of approximately 8.1 at 25°C. In solution, this compound exists as an equilibrium between the protonated TRIS cation and the uncharged TRIS base, along with maleate anions. The protonation state of the TRIS molecule, and thus its interaction with water, is pH-dependent. At a pH below its pKa, the protonated form will be more prevalent. The overall solubility of the salt will be influenced by the pH's effect on both the TRIS and maleate ions.

Co-solvents

The addition of organic co-solvents, such as ethanol or methanol, to an aqueous solution can significantly alter the solubility of this compound. Generally, TRIS and its salts are less soluble in organic solvents compared to water.[3] As the concentration of an organic co-solvent increases, the polarity of the solvent mixture decreases, which can lead to a reduction in the solubility of the polar this compound.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound. The following protocol is adapted for the specific determination of this compound solubility in an aqueous buffer.

Materials

-

This compound (high purity)

-

Aqueous buffer of desired pH (e.g., phosphate-buffered saline)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge

-

Syringe filters (0.22 µm)

-

pH meter

-

A validated analytical method for quantifying TRIS concentration (e.g., HPLC-UV, titration)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the aqueous buffer in a sealed, screw-cap vial or flask. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

As a starting point, add approximately 1.5 times the expected solubility amount.

-

-

Equilibration:

-

Place the sealed vials in a temperature-controlled orbital shaker or water bath set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the samples at a constant speed (e.g., 150 rpm) for a sufficient duration to reach equilibrium. A typical equilibration time is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach a stable concentration.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle for at least 30 minutes at the experimental temperature.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

To ensure complete removal of any undissolved solids, either:

-

Centrifuge the sample at a high speed (e.g., 10,000 x g for 15 minutes).

-

Filter the supernatant through a 0.22 µm syringe filter. It is important to pre-wet the filter with the solution to minimize loss of the analyte due to adsorption.

-

-

-

Sample Analysis:

-

Immediately after separation, dilute a known volume of the clear supernatant with the aqueous buffer to a concentration within the linear range of the analytical method.

-

Measure the concentration of TRIS in the diluted sample using a validated analytical method.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the aqueous buffer, taking into account the dilution factor.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Measure and report the final pH of the saturated solution.

-

Visualizing Key Processes

To further aid in the understanding of the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the factors influencing solubility.

Conclusion

While specific quantitative data for the aqueous solubility of this compound across a wide range of conditions is limited, this guide provides the currently available information and a framework for its experimental determination. The solubility of this compound is a critical parameter that is influenced by temperature, pH, and the presence of co-solvents. By understanding these factors and employing robust experimental protocols such as the shake-flask method, researchers in drug development and other scientific fields can ensure the accuracy and reliability of their work when utilizing this important buffering agent.

References

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. This compound, CAS No. 72200-76-1 | Biological Buffer Reagents | Biochemistry | Life Science | Carl ROTH - France [carlroth.com]

- 3. What is the behavior of Tris in different solvents? - Blog [m.hbynm.com]

- 4. What is the solubility of Tris in water? - Blog [hbynm.com]

Methodological & Application

Application Notes and Protocols for TRIS Maleate Buffer in Electrophoresis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a TRIS maleate buffer, intended for use in various electrophoresis applications. The information herein is designed to guide researchers in preparing a stable and effective buffer system for the separation of biomolecules.

Introduction

TRIS (tris(hydroxymethyl)aminomethane) buffers are widely used in molecular biology and biochemistry due to their buffering capacity in the physiological pH range.[1][2][3][4][5] While TRIS-acetate-EDTA (TAE) and TRIS-borate-EDTA (TBE) are common for nucleic acid electrophoresis, a this compound buffer system offers an alternative with a different buffering range, which can be advantageous for specific applications, particularly in protein electrophoresis and certain nucleic acid studies where the interaction of borate with cis-diols is a concern.[1][6] Maleic acid, a dicarboxylic acid, provides the anionic component and contributes to the buffering capacity of the system.

Chemical and Physical Properties

The buffering capacity of the this compound system is derived from the pKa values of its components. TRIS has a pKa of approximately 8.1 at 25°C, making it an effective buffer in the pH range of 7.0 to 9.0.[1][4][5][7] Maleic acid is a diprotic acid with two pKa values: pKa1 = 1.94 and pKa2 = 6.22.[8][9] This combination allows for the preparation of buffers over a broad pH range, typically from pH 5.0 to 8.6. The pH of TRIS buffers is known to be temperature-dependent, with the pH decreasing as the temperature increases.[7][10] It is therefore crucial to prepare the buffer at the temperature at which it will be used.

Data Presentation: Stock Solution Composition

For ease of preparation and accurate pH adjustment, it is recommended to prepare concentrated stock solutions of TRIS and maleic acid, which can then be mixed and diluted to the desired final concentration and pH.

| Stock Solution | Component | Molecular Weight ( g/mol ) | Concentration (M) | Amount per 1 Liter |

| 0.2 M TRIS Stock | Tris(hydroxymethyl)aminomethane | 121.14 | 0.2 | 24.2 g |

| 0.2 M Maleic Acid Stock | Maleic Acid | 116.07 | 0.2 | 23.2 g |

| or Maleic Anhydride | 98.06 | 0.2 | 19.6 g | |

| 0.2 M NaOH | Sodium Hydroxide | 40.00 | 0.2 | 8.0 g |

Experimental Protocol: Preparation of 0.05 M this compound Buffer

This protocol details the preparation of a 0.05 M this compound buffer.

Materials:

-

Tris(hydroxymethyl)aminomethane (TRIS)

-

Maleic acid or Maleic anhydride

-

Sodium hydroxide (NaOH)

-

Deionized or distilled water

-

pH meter

-

Magnetic stirrer and stir bar

-

Graduated cylinders and beakers

-

0.22 µm filter for sterilization (optional)

Procedure:

-

Prepare Stock Solutions:

-

0.2 M TRIS-Maleate Solution: To prepare 1 liter, dissolve 24.2 g of TRIS and 23.2 g of maleic acid (or 19.6 g of maleic anhydride) in approximately 800 mL of deionized water. Stir until fully dissolved. Adjust the final volume to 1 L with deionized water.

-

0.2 M NaOH Solution: To prepare 1 liter, dissolve 8.0 g of NaOH in approximately 800 mL of deionized water. Stir until fully dissolved. Allow the solution to cool to room temperature, then adjust the final volume to 1 L with deionized water.

-

-

Prepare the Final Buffer:

-

To prepare 200 mL of a 0.05 M this compound buffer of a specific pH, mix 50 mL of the 0.2 M TRIS-Maleate solution with the volume of 0.2 M NaOH indicated in the table below.

-

Add deionized water to a final volume of 200 mL.

-

Verify the pH using a calibrated pH meter at the intended temperature of use and adjust if necessary with small additions of the 0.2 M NaOH or a dilute HCl solution.

-

pH Adjustment Table for 200 mL of 0.05 M this compound Buffer:

| Desired pH | Volume of 0.2 M TRIS-Maleate (mL) | Volume of 0.2 M NaOH (mL) |

| 5.2 | 50 | 7.0 |

| 5.4 | 50 | 10.8 |

| 5.6 | 50 | 15.5 |

| 5.8 | 50 | 20.5 |

| 6.0 | 50 | 26.0 |

| 6.2 | 50 | 31.5 |

| 6.4 | 50 | 37.0 |

| 6.6 | 50 | 42.0 |

| 6.8 | 50 | 46.0 |

| 7.0 | 50 | 50.5 |

| 7.2 | 50 | 55.0 |

| 7.4 | 50 | 60.0 |

| 7.6 | 50 | 65.5 |

| 7.8 | 50 | 71.0 |

| 8.0 | 50 | 76.0 |

| 8.2 | 50 | 80.5 |

| 8.4 | 50 | 84.5 |

| 8.6 | 50 | 88.0 |

-

Storage:

-

Store the buffer at 4°C. For long-term storage, sterile filtration through a 0.22 µm filter is recommended to prevent microbial growth.

-

Mandatory Visualizations

Caption: Workflow for the preparation of this compound buffer.

References

- 1. bio-rad.com [bio-rad.com]

- 2. biofargo.com [biofargo.com]